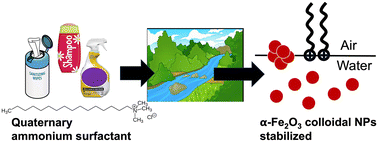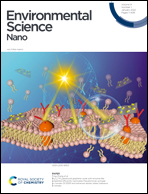Colloidal stability of hematite nanoparticles in the presence of a common quaternary ammonium compound at environmentally-relevant concentrations†
Environmental Science: Nano Pub Date: 2023-11-15 DOI: 10.1039/D3EN00544E
Abstract
The fate and behavior of environmental nanomaterials can be strongly affected by organic molecules, including surfactants. Quaternary ammonium compounds (QACs) are cationic surfactants of increasing concern in the environment due to their massive everyday use and continuous release into water and soil. To examine QAC–NP interactions, ∼38 nm hematite (α-Fe2O3) nanoparticle (NP) suspensions were mixed end-over-end with cetyltrimethylammonium chloride (CTAC), a commonly-used QAC, for 22 hours (23 °C) at environmentally-relevant concentrations of 0, 10, 100, and 1000 μg L−1. Iron concentrations were measured to determine how many NPs remained in suspensions after mixing, along with characterization of the hydrodynamic diameter (Z-average) and zeta potential. Without CTAC, the NPs were destabilized by contact with air–water interfaces (AWIs) with [Fe] decreasing from 17.65 ± 3.26 mg L−1 to an [Fe]final of 6.33 ± 2.90 mg L−1. However, at 100 and 1000 μg CTAC L−1, the NPs were stabilized and NP loss reduced with [Fe]final values of 9.50 ± 1.20 mg L−1 and 11.69 ± 1.25 mg L−1, respectively. Measurements of surface tension and contact angles on CTAC-exposed glass were performed to explore possible stabilization mechanisms. Results suggest that in systems with air–water interfaces such as unsaturated pores or turbulent waters, elevated QAC content might alter the environmental fate and transport of iron oxide and other positively-charged NPs.


Recommended Literature
- [1] Correlation anisotropy driven Kosterlitz–Thouless-type quantum phase transition in a Kondo simulator
- [2] Enantioselective synthesis of 1,2,4-triazolines by chiral iron(ii)-complex catalyzed cyclization of α-isocyano esters and azodicarboxylates†
- [3] Atomic Sn sites on nitrogen-doped carbon as a zincophilic and hydrophobic protection layer for stable Zn anodes†
- [4] Al12Co4: a pioneering heterometallic aluminum oxo cluster with surface-exposed Co sites for the oxygen evolution reaction†
- [5] Reviews
- [6] Green synthesis of reduced graphene oxide/nanopolypyrrole composite: characterization and H2O2 determination in urine†
- [7] Front cover
- [8] Contents list
- [9] Photochemical electron transfer though the interface of hybrid films of titania nano-sheets and mono-dispersed spherical mesoporous silica particles
- [10] Hydrophilic modification of titania nanomaterials as a biofunctional adsorbent for selective enrichment of phosphopeptides†

Journal Name:Environmental Science: Nano
Research Products
-
4-Tert-Butyl-2,6-dinitrophenol
CAS no.: 4097-49-8
-
CAS no.: 487-68-3
-
CAS no.: 4412-96-8
-
CAS no.: 103-76-4
-
1-beta-D-Arabinofuranosyluracil
CAS no.: 3083-77-0
-
3-Chloro-5-nitrobenzotrifluoride
CAS no.: 401-93-4
-
CAS no.: 348-67-4
-
CAS no.: 3149-28-8









